

Physical and chemical properties of 2-bromo-1,3-thiazol-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromothiazol-4-amine
hydrobromide

Cat. No.: B1287721

[Get Quote](#)

An In-depth Technical Guide to 2-bromo-1,3-thiazol-4-amine

Introduction

2-bromo-1,3-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom and an amino group. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous pharmacologically active molecules, and the presence of the amino group and the bromine atom provides two distinct points for chemical modification. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-bromo-1,3-thiazol-4-amine, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of 2-bromo-1,3-thiazol-4-amine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Core Properties

Property	Value	Source
IUPAC Name	2-bromo-1,3-thiazol-4-amine	[1]
CAS Number	41731-33-3	[1][2]
Molecular Formula	C ₃ H ₃ BrN ₂ S	[1][2]
Molecular Weight	179.04 g/mol	[1][2]
Appearance	Light yellow to brown solid	[3]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[2]

Computed Properties

Property	Value	Source
Monoisotopic Mass	177.92003 Da	[1]
Topological Polar Surface Area	67.2 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1.6	[1]
Rotatable Bond Count	0	[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-bromo-1,3-thiazol-4-amine. While specific spectra for this exact isomer are not readily available in the provided search results, typical spectral characteristics for aminothiazole derivatives can be inferred.

- ¹H NMR: The proton on the thiazole ring would likely appear as a singlet. The chemical shift of the -NH₂ protons can vary (~0.5-5.0 ppm) and may appear as a broad signal due to hydrogen bonding and exchange.[4] The addition of D₂O would cause the -NH₂ signal to disappear, confirming its presence.[4]

- ¹³C NMR: Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm region.[4] The carbon atoms of the thiazole ring will have distinct chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.
- IR Spectroscopy: Primary amines like 2-bromo-1,3-thiazol-4-amine are expected to show two N-H stretching bands in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric vibrations.[4] A strong NH₂ scissoring absorption is also expected between 1550-1650 cm⁻¹. [4]
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthesis

The reactivity of 2-bromo-1,3-thiazol-4-amine is dominated by the nucleophilic amino group and the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions.

Reactivity Profile

The primary reactive sites of 2-bromo-1,3-thiazol-4-amine allow for a range of chemical transformations, making it a versatile intermediate for creating more complex molecules. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as the Suzuki reaction.[5]

Caption: Chemical reactivity map for 2-bromo-1,3-thiazol-4-amine.

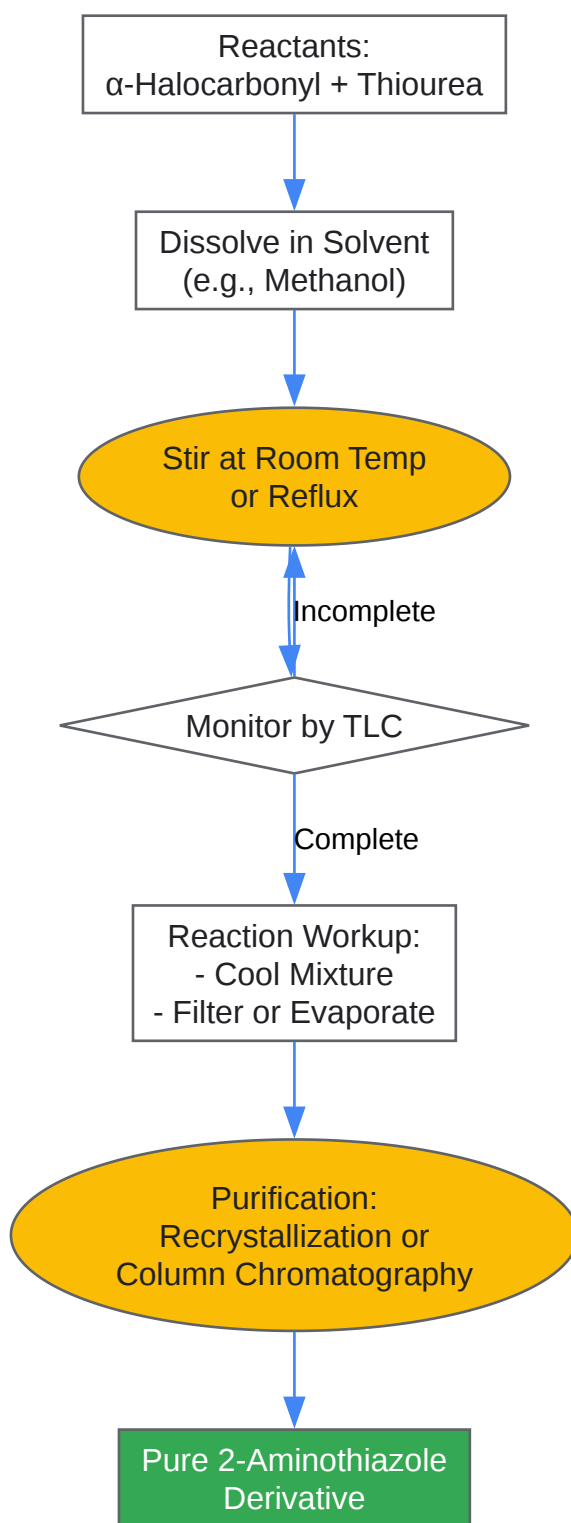
Experimental Protocols

4.2.1 General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and direct method for preparing aminothiazole derivatives.[6] It involves the condensation of an α-haloketone with a thiourea. For 2-amino-4-substituted thiazoles, this typically involves reacting a substituted phenacyl bromide with thiourea.

Protocol:

- **Reaction Setup:** Dissolve the appropriate α -halocarbonyl precursor and thiourea (1.2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- **Reaction Execution:** Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[6] These reactions are often rapid, completing within minutes to a few hours.^[6]
- **Workup:** Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel to yield the pure aminothiazole product.^[6]^[7]



[Click to download full resolution via product page](#)

Caption: General workflow for Hantzsch aminothiazole synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-1,3-thiazol-4-amine is not detailed in the search results, data for closely related brominated aminothiazole and aminothiadiazole compounds indicate that it should be handled with care.

- Hazard Classification: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They are also known to cause serious eye irritation and skin irritation.[8][9][10]
- Precautionary Measures:
 - Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8][10]
 - Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or spray.[8][9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[8]
 - First Aid (General):
 - If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]
 - If on Skin: Wash with plenty of soap and water.[8][10]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

Applications in Research and Development

2-aminothiazole derivatives are of significant interest in drug discovery. They are known to be ligands for various biological targets, including estrogen receptors and adenosine receptors.[6] The core structure is found in drugs with a wide range of activities, including antimicrobial, antiretroviral, and anticancer properties.[11] The ability to functionalize 2-bromo-1,3-thiazol-4-amine at both the amino and bromo positions makes it a key intermediate for generating

libraries of novel compounds for biological screening. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent inhibitor of KPNB1 with anticancer activity, utilizes a 2-aminothiazole scaffold that undergoes a Suzuki reaction.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C₃H₃BrN₂S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41731-33-3|2-Bromothiazol-4-amine|BLD Pharm [bldpharm.com]
- 3. CAS 502145-18-8: 4-Bromo-1,3-thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-bromo-1,3-thiazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287721#physical-and-chemical-properties-of-2-bromo-1-3-thiazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com